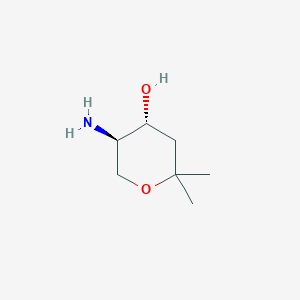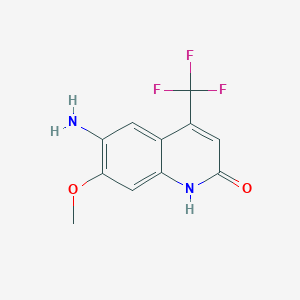
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide can introduce different functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature enhances its biological activity, making it useful in the study of enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimalarial, antineoplastic, and antiviral drugs.
Industry: The compound is used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atoms enhance the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of enzymes. In the case of antibacterial activity, the compound targets bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol can be compared with other fluorinated quinolines such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines.
Eigenschaften
Molekularformel |
C11H9F2NO |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
2,2-difluoro-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H9F2NO/c12-11(13,7-15)10-6-5-8-3-1-2-4-9(8)14-10/h1-6,15H,7H2 |
InChI-Schlüssel |
WHCKWEUKMYFPHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)
![4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid](/img/structure/B8668126.png)




![2-fluoro-6-{[3-(1H-imidazol-1-yl)propyl]amino}benzonitrile](/img/structure/B8668143.png)




![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8668176.png)


